Methyl 3-fluoro-2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate
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Overview
Description
Methyl 3-fluoro-2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-fluoro-2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-fluorobenzoic acid with hydroxylamine to form an amidoxime intermediate, which is then cyclized using acyl chloride to yield the oxadiazole ring . The reaction conditions often include the use of a base such as sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO) at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst like palladium.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction can lead to different oxadiazole derivatives .
Scientific Research Applications
Methyl 3-fluoro-2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-infective agent due to its ability to inhibit bacterial and viral growth.
Material Science: The compound is used in the development of new materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of methyl 3-fluoro-2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or proteins essential for the survival of pathogens, leading to their death . The exact molecular pathways can vary depending on the specific application and target organism .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl (pyrrolidin-1-yl)methanone
Uniqueness
Methyl 3-fluoro-2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate is unique due to its specific substitution pattern on the benzene ring and the presence of the oxadiazole moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H9FN2O3 |
---|---|
Molecular Weight |
236.20 g/mol |
IUPAC Name |
methyl 3-fluoro-2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate |
InChI |
InChI=1S/C11H9FN2O3/c1-6-13-10(17-14-6)9-7(11(15)16-2)4-3-5-8(9)12/h3-5H,1-2H3 |
InChI Key |
HAMZTFVEACVCBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2=C(C=CC=C2F)C(=O)OC |
Origin of Product |
United States |
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